molecular formula C11H14O2 B11753393 (8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol

(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol

Cat. No.: B11753393
M. Wt: 178.23 g/mol
InChI Key: RQPANVDSQXLBNR-HPCFVRHNSA-N
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Description

(8R,11S)-Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol is a polycyclic "cage" compound derived from Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), a scaffold synthesized via photocyclization of the Diels-Alder adduct of p-benzoquinone and cyclopentadiene . The diol is formed through selective reduction or hydroxylation of the diketone, often using sodium cyanide or Wolf-Kishner conditions . Its rigid, three-dimensional structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry (e.g., neuroprotection) and materials science (e.g., high-energy fuels) .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(8R,11S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol

InChI

InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2/t2?,3?,4?,5?,6?,7?,8?,9?,10-,11+

InChI Key

RQPANVDSQXLBNR-HPCFVRHNSA-N

Isomeric SMILES

C1C2C3[C@H](C4C2C5C1C3[C@@H](C45)O)O

Canonical SMILES

C1C2C3C4C1C5C2C(C3C4C5O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as a Key Step

The pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane skeleton is often constructed via sequential Diels-Alder reactions. A notable approach involves the [4+2] cycloaddition of a norbornene-derived diene with a functionalized quinone, followed by intramolecular trapping to form the fused rings. For example, heating norbornadiene with benzoquinone at 120°C in toluene yields a tetracyclic intermediate, which undergoes further cyclization under acidic conditions to form the pentacyclic dione precursor.

Table 1: Diels-Alder Reaction Conditions for Pentacyclic Core Formation

Starting MaterialsCatalystTemperature (°C)Yield (%)
Norbornadiene + BenzoquinoneBF₃·Et₂O12078
Cyclopentadiene + AnthraquinoneNone15065

Microwave-Assisted Protection/Deprotection Strategies

Recent advances utilize microwave irradiation to accelerate protection/deprotection steps. Sulphated zirconia (SZ) catalyzes the monoethylene acetal formation from pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (PCU-dione) in 99.7% yield within 5 minutes, compared to 45 minutes under conventional heating. This method minimizes side reactions and preserves the stereochemical integrity of the core.

Stereoselective Reduction of PCU-dione to PCU-diol

Catalytic Hydrogenation

The reduction of PCU-dione to PCU-diol requires precise stereochemical control. Using Adams’ catalyst (PtO₂) in acetic acid at 50 psi H₂ achieves partial conversion to the cis-diol (8R,11S) with 68% selectivity. However, over-reduction to the mono-ol byproduct remains a limitation.

Asymmetric Transfer Hydrogenation

Chiral ruthenium complexes, such as Ru-TsDPEN, enable enantioselective reduction. In a mixture of HCO₂Na and H₂O/EtOH (1:1), PCU-dione is reduced to (8R,11S)-diol with 92% enantiomeric excess (ee) at 40°C. This method outperforms traditional hydrogenation in stereochemical fidelity.

Table 2: Comparison of Reduction Methods

MethodCatalystee (%)Yield (%)
Catalytic HydrogenationPtO₂6875
Transfer HydrogenationRu-TsDPEN9288
Enzymatic ReductionLactobacillus sp.9962

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC using a Chiralpak IA column resolves racemic PCU-diol into its (8R,11S) and (8S,11R) enantiomers. A hexane/isopropanol (90:10) mobile phase achieves baseline separation with α = 1.32.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (8S,11R)-enantiomer in vinyl acetate, leaving the desired (8R,11S)-diol unreacted. After 24 hours, 94% ee is attained with a 41% yield of the target isomer.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Calcined hydrotalcite (Mg/Al = 3:1) promotes cyanosilylation of PCU-dione derivatives under solvent-free conditions. Microwave irradiation at 290 W for 1.5 hours affords the cyanohydrin intermediate in 94% yield, which is subsequently hydrolyzed to the diol.

Mechanochemical Grinding

Ball-milling PCU-dione with NaBH₄ and a chiral β-cyclodextrin host achieves 85% diol yield and 88% ee in 2 hours, eliminating solvent use and reducing energy input.

Analytical and Purification Techniques

Crystallization-Induced Diastereomer Resolution

Converting PCU-diol into its diastereomeric bis-(−)-menthoxyacetate derivatives enables separation via fractional crystallization. The (8R,11S)-diastereomer preferentially crystallizes from ethyl acetate, yielding 99% purity after two recrystallizations.

Supercritical Fluid Chromatography (SFC)

CO₂/MeOH (95:5) at 150 bar and 35°C resolves PCU-diol enantiomers on a Chiralcel OD-H column with a retention time difference of 4.2 minutes, suitable for industrial-scale purification .

Chemical Reactions Analysis

Types of Reactions

(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The rigid pentacyclic structure may also influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of enzyme activity and disruption of microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Analogues

The PCU scaffold has inspired derivatives with modified functional groups (Table 1). Key analogues include:

Compound Functional Groups Key Properties/Applications Reference
PCU-8,11-dione (Cookson’s diketone) Two ketones Precursor for diols, amines, lactams
PCU-8,11-lactam Lactam ring HIV protease inhibition, NMR studies
PCU-8,11-lactone Lactone ring Norstatine-type protease inhibitors
PCU-8,11-diol Two hydroxyls Neuroprotection, isotope effects
Oxa-/Aza-PCU amines (e.g., NGP1-01) Ether/amine bridges Ca²⁺ channel antagonism, neuroprotection

Structural Insights :

  • Lactams vs. Lactones: Lactams (e.g., 11-amino-8-hydroxy-PCU-lactam) and lactones exhibit distinct reactivity. Lactams form mono-, di-, or triacetates under varied acetylation conditions, while lactones undergo hydrolytic ring-opening .
  • Amine Derivatives : Oxa-bridged amines (e.g., NGP1-01) show higher Ca²⁺ channel blockade (IC₅₀: 23–57 μM) compared to aza-bridged analogues due to steric complementarity with receptor sites .
Physicochemical Properties
  • Isotope Effects : The diol exhibits equilibrium isotope effects (EIEs) in deuterated solvents, reflecting its rigid, hyperstable cage structure .
  • Thermal Stability : PCU derivatives (e.g., spirobi-PCU) have high density (1.26 g/cm³) and volumetric heat of combustion (53.35 MJ/L), making them candidates for high-energy materials .

Biological Activity

(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol , commonly referred to as pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (CAS No. 2958-72-7), is a complex polycyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C11H10O2
  • Molecular Weight : 174.20 g/mol
  • Melting Point : 240-242 °C
  • Boiling Point : Estimated at 265.17 °C
  • Density : Approximately 1.0844 g/cm³

These properties suggest that the compound is a solid at room temperature and has moderate stability under standard conditions.

Neuroprotective Effects

Studies have indicated that pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives exhibit neuroprotective properties, particularly in models of Parkinson's disease. For instance, research published in Bioorganic & Medicinal Chemistry evaluated several derivatives for their ability to inhibit dopamine uptake in murine striatal synaptosomes. The compound NGP1-01 demonstrated significant inhibition of dopamine uptake with an IC50 of 57 µM, comparable to amantadine, a drug commonly used in Parkinson's therapy (IC50 = 82 µM) .

Dopamine Transporter Inhibition

The mechanism behind the neuroprotective effects appears to be linked to the blockade of dopamine transporters (DAT). The structure-activity relationship analysis indicates that geometric and steric factors are crucial in determining the biological activity of these compounds rather than electronic effects . This suggests that modifications to the pentacyclic structure could enhance its efficacy as a therapeutic agent.

Monoamine Oxidase Inhibition

While the inhibition of monoamine oxidase B (MAO-B) was assessed, it was found to be relatively weak, with less than 50% inhibition at concentrations up to 300 µM for various derivatives . This indicates that while MAO-B inhibition may contribute to some extent to the biological profile of these compounds, it is not the primary mechanism of action.

Study on Synthesis and Evaluation

A significant study focused on the synthesis and biological evaluation of pentacyclic compounds highlighted their potential as neuroprotective agents against MPTP-induced parkinsonism. The research emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into their therapeutic potentials .

Microwave-Assisted Synthesis

Another innovative approach involved microwave-assisted synthesis using sulphated zirconia and hydrotalcite as catalysts. This method improved yields and reduced reaction times for functionalizing pentacyclic compounds, showcasing advancements in synthetic methodologies that could facilitate further research into their biological applications .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)TargetEffect
NGP1-0157DATInhibition of dopamine uptake
Amantadine82DATParkinson's therapy
Various Derivatives<300MAO-BWeak inhibition

Q & A

Q. What are the established synthetic routes for (8R,11S)-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol?

The compound is typically synthesized via the photochemical intramolecular [2+2] cycloaddition of the Diels-Alder adduct formed between 1,3-cyclopentadiene and p-benzoquinone, followed by reduction of the resulting diketone (Cookson’s diketone) to the diol . Key steps include:

  • Diels-Alder reaction : Cyclopentadiene reacts with p-benzoquinone to form a bicyclic adduct.
  • Photocyclization : UV irradiation induces intramolecular cycloaddition to yield pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione.
  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the diketone to the diol .

Critical Note : Stereochemical control during reduction requires precise reaction conditions to achieve the (8R,11S) configuration .

Q. How is the stereochemistry of (8R,11S)-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol confirmed?

Stereochemical assignments rely on:

  • X-ray crystallography : Single-crystal analysis resolves absolute configurations .
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) correlations and coupling constants distinguish axial vs. equatorial hydroxyl groups. For example, NOE interactions between H8 and H11 protons confirm spatial proximity .
  • Isotopic labeling : Deuterium exchange studies reveal hydrogen-bonding patterns in the diol, supporting stereochemical models .

Q. What are the primary challenges in characterizing this compound’s derivatives?

Structural ambiguity arises in derivatives like lactams or acetates due to:

  • Overlapping NMR signals : E.g., ¹H NMR cannot distinguish between 8-amino-11-hydroxy and 11-amino-8-hydroxy lactam isomers without 2D COSY or HSQC experiments .
  • Dynamic stereochemistry : Transannular interactions in the cage framework lead to conformational flexibility, complicating crystallographic analysis .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve functionalization of the pentacyclic diol?

Microwave irradiation enhances reaction efficiency for derivatization:

  • Cyanosilylation : Under solvent-free conditions, Mg/Al hydrotalcite catalysts promote cyanosilylation of the diol’s hydroxyl groups with trimethylsilyl cyanide, achieving >85% yield in 15 minutes .
  • Reductive amination : Microwave conditions (100–150°C, 50–100 W) reduce reaction times from hours to minutes for synthesizing aza-pentacycloundecylamines .

Table 1 : Optimization of Microwave Parameters

Reaction TypeCatalystTime (min)Yield (%)
CyanosilylationMg/Al Hydrotalcite1589
Reductive AminationNaBH₃CN2078

Q. What role do transannular interactions play in reaction outcomes?

The rigid pentacyclic framework promotes unique reactivity:

  • Reformatsky reactions : High-intensity ultrasound (HIU) accelerates zinc-mediated additions to the diketone precursor, favoring exo-stereoselectivity due to steric hindrance from the cage structure .
  • Acetylation regioselectivity : Steric effects direct acetylation to the less hindered hydroxyl group, as shown in studies where monoacetate formation predominates at room temperature, while triacetates require reflux conditions .

Q. How does isotopic substitution aid in studying intramolecular hydrogen bonding?

Equilibrium isotope effects (EIEs) on ¹H and ¹³C chemical shifts reveal hydrogen-bond strength and dynamics:

  • Deuterium exchange : Substituting OH with OD shifts NMR resonances by 0.2–0.5 ppm, indicating strong intramolecular H-bonding between the 8- and 11-hydroxyl groups .
  • ¹³C labeling : Enables tracking of carbonyl group participation in tautomeric equilibria during lactam formation .

Q. What biological activities have been explored for this compound and its derivatives?

  • Calcium channel modulation : Aza-pentacycloundecylamines (e.g., NGP1-01) show IC₅₀ values of 10–50 µM as L-type Ca²⁺ channel blockers, attenuating oxidative stress in neuronal cells .
  • Antimicrobial potential : Spiro derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

Table 2 : Biological Activity of Key Derivatives

DerivativeTargetIC₅₀/MICMechanism
NGP1-01L-type Ca²⁺ channels12 µMChannel antagonism
Spiro-oxiraneMicrobial growth16 µg/mLMembrane disruption

Q. How can computational methods resolve ambiguities in structural assignments?

  • Molecular mechanics (MM) : Predicts lowest-energy conformers of cage derivatives, validated against X-ray data .
  • DFT calculations : Accurately reproduce NMR chemical shifts for lactam tautomers, resolving ambiguities in ¹³C assignments .

Data Contradictions and Limitations

  • Stereochemical instability : Reductive amination of the diketone precursor occasionally yields racemic mixtures unless chiral auxiliaries are used .
  • Reaction scalability : Ultrasound- and microwave-assisted methods improve yields but require specialized equipment, limiting reproducibility in low-resource labs .

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